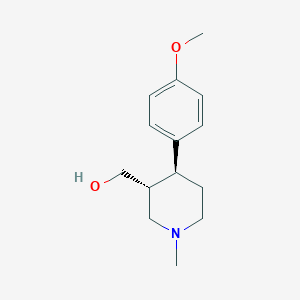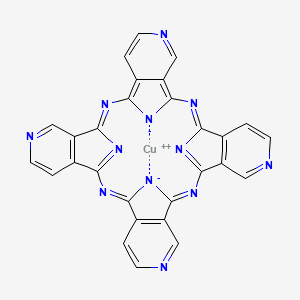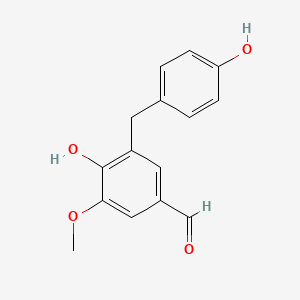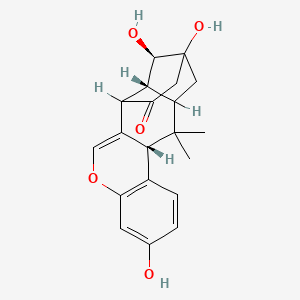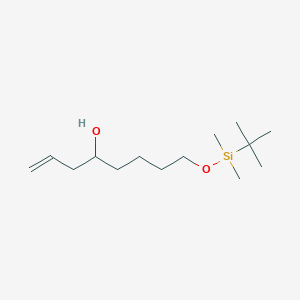
2-Bromoacetyl Bromide-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
2-Bromoacetyl Bromide-d2 can be synthesized through several methods. One approach involves the treatment of uridine with acetyl bromide to produce bromoacetate, which is then reduced to yield the unsaturated uridine derivative. This method highlights the versatility of acetyl bromide in synthesizing complex molecules (Starrett et al., 1990). Another synthesis route employs DMAP-promoted in situ activation of bromoacetic acid, demonstrating the effectiveness of bromoacetic acid as a 2C synthon for the synthesis of pyridines and fused pyridine-2-ones (Wang et al., 2016).
Molecular Structure Analysis
The molecular structure and conformation of gaseous bromoacetyl chloride and bromoacetyl bromide, which are closely related to 2-Bromoacetyl Bromide-d2, have been studied using gas phase electron diffraction. These studies reveal that both compounds exist as mixtures of anti and gauche conformers, providing insights into the molecular structure of 2-Bromoacetyl Bromide-d2 (Steinnes et al., 1980).
Chemical Reactions and Properties
2-Bromo-N,N-diphenylacetamide, prepared by reacting diphenylamine with α-bromoacetyl bromide, showcases the reactivity of 2-Bromoacetyl Bromide-d2 in forming complex molecules, such as thio and selenoether ligands. This reactivity is pivotal for synthesizing palladium(II) complexes and nano-particles, highlighting the compound's utility in catalysis (Singh & Singh, 2017).
Physical Properties Analysis
The study of sodium bromoacetate and sodium bromoacetate-d2 provides valuable information on the physical properties of bromoacetyl compounds. The vibrational spectra and structural analysis through product rule calculations reveal insights into the crystalline structure and intermolecular interactions, which can be extrapolated to understand the physical properties of 2-Bromoacetyl Bromide-d2 (Katon & Kleinlein, 1973).
Chemical Properties Analysis
The versatility of 2-Bromoacetyl Bromide as a cleaving agent for ethers and acetals highlights its significant chemical properties. This compound produces cleavage products with strategically positioned bromo substituents, demonstrating its reactivity and potential for selective chemical transformations (Schneider & Viljoen, 2002).
科学的研究の応用
HPLC-Fluorescence Analysis of Bile Acids
One of the applications of bromoacetyl-related compounds in scientific research includes their use as derivatizing agents in the analysis of bile acids. Specifically, 2-Bromoacetyl-6-methoxynaphthalene, a compound related to 2-Bromoacetyl Bromide-d2, has been utilized for the high-performance liquid chromatographic (HPLC) analysis of bile acids. This method involves the derivatization of bile acids to fluorescent esters, which are then separated by reversed-phase HPLC and detected fluorimetrically. This technique has been applied to the determination of ursodeoxycholic acid and chenodeoxycholic acid in pharmaceutical formulations, as well as the analysis of free and conjugated bile acids in human bile samples (Cavrini et al., 1993).
Bromate Analysis in Drinking Water
Bromate, a disinfection by-product in drinking water formed during the ozonation of bromide-containing source water, can be determined in the presence of brominated haloacetic acids by ion chromatography with inductively coupled plasma mass spectrometric detection. In this context, bromoacetic acid, which has similar anion characteristics to bromate, can coelute during analysis, potentially causing false positives. The study evaluates different columns to achieve adequate separation of bromate from bromoacetic acid, enhancing the reliability of bromate analysis in drinking water (Creed et al., 1997).
Transformation of Bromide in Oxidation Processes
In the thermo-activated persulfate oxidation process, sulfate radicals are used to degrade various organic pollutants. This process can transform bromide into reactive bromine species, leading to the formation of brominated products, including brominated disinfection by-products (Br-DBPs), in the presence of humic acid. The study provides insights into the transformation of bromide and the formation of Br-DBPs, highlighting the complex dynamics of bromine transformation in persulfate-based reaction systems (Lu et al., 2015).
Synthesis of Anti-HIV Agent
2-Bromoacetyl Bromide is utilized in the synthesis of the anti-HIV agent 2',3'-didehydro-2',3'-dideoxycytidine (d4C). The synthesis process involves the treatment of uridine with acetyl bromide, followed by a series of reactions leading to the formation of d4C. This application demonstrates the role of bromoacetyl compounds in the synthesis of significant pharmaceutical agents (Starrett et al., 1990).
Molecular Structure and Conformation Analysis
The molecular structure and conformation of gaseous bromoacetyl chloride and bromoacetyl bromide have been studied using gas phase electron diffraction. The study provides detailed insights into the molecular geometry, including bond lengths and angles, of these compounds, contributing to a better understanding of their chemical behavior (Steinnes et al., 1980).
Safety And Hazards
特性
CAS番号 |
40897-88-9 |
|---|---|
製品名 |
2-Bromoacetyl Bromide-d2 |
分子式 |
C₂D₂Br₂O |
分子量 |
203.86 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



